molecular formula C18H20FNO B071163 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol CAS No. 163631-02-5

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Cat. No. B071163
CAS RN: 163631-02-5
M. Wt: 285.4 g/mol
InChI Key: ARBZKKLGGAUOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C18H20FNO . It is a derivative of piperidin-4-ol, which is used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .


Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including “1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol”, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol” consists of a piperidine bound to a phenyl group . The molecular weight of this compound is 285.4 g/mol.

Scientific Research Applications

  • NMDA Receptor Antagonists : The crystal structure of threo-ifenprodil, a potent NMDA receptor antagonist, and related compounds, including 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, were analyzed. This study provides insights into the molecular interactions and conformational structures relevant to their biological activity (Kubicki & Codding, 2003).

  • Crystal Structure Analysis : The crystal structure of a related compound, (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, was determined, providing insights into molecular interactions and conformational details that might be relevant for similar compounds like 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (Rathore et al., 2009).

  • Synthesis of Piperidin-4-ols : A new synthesis method for 1-arylpiperidin-4-ols, including compounds similar to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, was developed. This research contributes to the understanding of synthetic pathways for such compounds (Reese & Thompson, 1988).

  • Neuroleptic Activity : A study on the synthesis of neuroleptic compounds, including 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol derivatives, investigated their potential neuroleptic activities, comparing their effectiveness to established drugs like haloperidol (Sato et al., 1978).

  • Serotonin Transporter Modulation : Research on substituted N-benzyl piperidines in the GBR series, including derivatives of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, examined their affinities for various neurotransmitter transporters, highlighting their potential as pharmacotherapeutic agents (Boos et al., 2006).

properties

IUPAC Name

1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBZKKLGGAUOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434634
Record name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

CAS RN

163631-02-5
Record name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorophenylmagnesium bromide (110.0 mmol, 55.0 mL of 2.0 M solution) in 150.0 mL THF at 0° C. was added 1-benzyl-4-piperidone (55.0 mmol, 10.2 mL) dropwise. The resulting solution was stirred under argon atmosphere for 1.5 hours and then quenched with 100.0 mL of saturated NH4Cl solution. The organic layer was separated and the aqueous layer was extracted with 100.0 mL of Et2O. The combined organic extracts were washed with brine, separated, and dried over Na2SO4. The solution was filtered and the solvent was removed in vacuo to obtain a yellow oil which was purified by passing through a silica gel column with 4:1 hexane/EtOAc followed by 1:1 hexane/EtOAc as the eluting system. 1-Benzyl-4-(4-fluoro-phenyl)-piperidin-4-ol was obtained as a pale yellow oil in 89% yield (13.9 g). It was dissolved in 150.0 mL of toluene and p-toluenesulfonic acid monohydrate (50.0 mmol, 9.5 g) was added. The resulting suspension was heated to reflux for 8 hours. After the suspension was cooled, it was basified with 3 N NaOH solution and was extracted with Et2O (2×50 mL). The organic extracts were combined, washed with brine, and the organic layer was dried over Na2SO4. The solvent was removed in vacuo to obtain 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine as a yellow viscous oil (12.0 g, 92% yield) which was used in the next step without further purification.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.